4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spirocyclic heterocyclic compound featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. The molecule includes a 7-methoxy group on the oxazine ring, a 1'-methyl substituent on the piperidine, and a phenolic hydroxyl group at the para position of the phenyl ring (C4). This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., estrogen receptors) due to its phenolic moiety .
Properties
IUPAC Name |
4-(7-methoxy-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-24-12-10-22(11-13-24)25-19(17-4-3-5-20(27-2)21(17)28-22)14-18(23-25)15-6-8-16(26)9-7-15/h3-9,19,26H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSODDDYTGORMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, followed by the introduction of the piperidine ring through a spiro linkage. The methoxy and phenol groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7-Methoxy-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Effects
- 2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidin]-2-yl)phenol Key Difference: The hydroxyl group is at the ortho position (C2) instead of para (C4).
Halogen-Substituted Analogues
- 2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] Key Difference: A chloro substituent replaces the hydroxyl group, and the spiro system is cyclohexane-based. Cyclohexane in the spiro system may increase conformational rigidity compared to piperidine .
- 9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine]
Functional Group Modifications
- 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Key Difference: A 4-chlorobenzyloxy group replaces the hydroxyl.
Spiro System Variations
- 1-[2'-(2-hydroxyphenyl)-7'-methoxy-1',10'b-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl]ethan-1-one
- Key Difference : Acetylation of the piperidine nitrogen and a 2-hydroxyphenyl group.
- Impact : Acetylation reduces basicity of the piperidine nitrogen, altering pharmacokinetics (e.g., reduced renal clearance). The 2-hydroxyphenyl group may engage in intramolecular hydrogen bonding, affecting conformational stability .
Antimicrobial Activity
- Spiro[indoline-3,5'-pyrazolo[1,5-c][1,3]oxazine] derivatives (e.g., from ) exhibit MIC values of 50–250 μg/mL against bacterial and fungal strains.
Estrogen Receptor Modulation
- 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol () acts as an ERβ antagonist. The target compound’s methoxy and hydroxyl groups may similarly engage ERα/ERβ, but its spiro system could impose steric restrictions, altering selectivity .
Data Tables
Table 1: Structural and Physical Properties
*Predicted using QSPR models.
Biological Activity
The compound 4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure that contributes to its biological properties. The molecular formula is , and it features a methoxy group and a piperidine moiety, which are significant for its pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit antimicrobial properties. For instance, derivatives of spiro-oxindole compounds have shown effectiveness against various bacterial strains. The specific mechanism often involves the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| Spiro-oxindole | Antibacterial | E. coli, S. aureus |
| Pyrazolo derivatives | Antifungal | C. albicans |
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazolooxazines possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. The structure of 4-(7-Methoxy-1'-methyl...) suggests that it may similarly modulate inflammatory pathways.
Neuroprotective Potential
The presence of the piperidine ring in the compound is indicative of potential neuroprotective effects. Studies on related compounds have shown neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
The exact mechanism of action for 4-(7-Methoxy-1'-methyl...) is still under investigation, but several hypotheses include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognition.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Antioxidant Activity : The phenolic structure may confer antioxidant properties, scavenging free radicals and reducing oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various spiro compounds against drug-resistant bacterial strains. The results indicated that modifications in the methoxy group enhanced antimicrobial activity significantly compared to non-methoxy analogs.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of arthritis, a pyrazolo derivative similar to this compound was administered to evaluate its anti-inflammatory effects. The results showed a marked reduction in paw swelling and inflammatory markers compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
